Pnri-299

描述

Structure

3D Structure

属性

IUPAC Name |

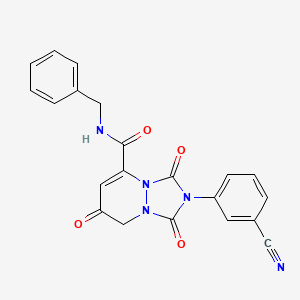

N-benzyl-2-(3-cyanophenyl)-1,3,6-trioxo-5H-[1,2,4]triazolo[1,2-a]pyridazine-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O4/c22-11-15-7-4-8-16(9-15)25-20(29)24-13-17(27)10-18(26(24)21(25)30)19(28)23-12-14-5-2-1-3-6-14/h1-10H,12-13H2,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQJVNPKWQFAKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=C(N2N1C(=O)N(C2=O)C3=CC=CC(=C3)C#N)C(=O)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550368-41-7 |

Source

|

| Record name | PNRI-299 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550368417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNRI-299 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW6I6D1Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PNRI-299

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNRI-299 is a novel small-molecule inhibitor that demonstrates high selectivity for Activator Protein-1 (AP-1) transcription, a key regulator of inflammatory responses. This technical guide delineates the core mechanism of action of this compound, identifying its direct molecular target as the redox effector factor-1 (Ref-1). By inhibiting Ref-1, this compound effectively attenuates AP-1-mediated gene expression, leading to a significant reduction in allergic airway inflammation. This document provides a comprehensive overview of the signaling pathway, detailed experimental protocols for key validation assays, and a summary of the quantitative data supporting the therapeutic potential of this compound in inflammatory diseases such as asthma.

Introduction

Asthma and other allergic inflammatory diseases are characterized by a complex interplay of genetic and environmental factors, leading to chronic airway inflammation. A critical component of this inflammatory cascade is the activation of redox-sensitive transcription factors, including Activator Protein-1 (AP-1). The AP-1 transcription factor, typically a heterodimer of proteins from the Jun and Fos families, regulates the expression of numerous pro-inflammatory genes, including cytokines crucial for the Th2 inflammatory response.

This compound has been identified as a selective inhibitor of AP-1 transcription.[1][2][3][4][5] This document serves as an in-depth technical guide on its mechanism of action, intended for researchers and professionals in drug development.

Core Mechanism of Action: Inhibition of Ref-1

The primary molecular target of this compound is the oxidoreductase, redox effector factor-1 (Ref-1), also known as APE1.[1][2][6][7][8] Ref-1 plays a crucial role in the redox regulation of several transcription factors, including AP-1. The activation of AP-1 is dependent on the reduction of a conserved cysteine residue within the DNA-binding domain of the Jun and Fos proteins. Ref-1 facilitates this reduction, thereby enabling AP-1 to bind to its DNA consensus sequence and initiate transcription of target genes.

This compound acts as a reversible inhibitor of Ref-1's redox function.[9] By binding to Ref-1, this compound prevents the reduction of the critical cysteine residue on AP-1 components. This, in turn, inhibits the DNA binding and transcriptional activity of AP-1.[2] A key feature of this compound is its selectivity; it inhibits AP-1 transcription without significantly affecting the activity of another major inflammatory transcription factor, NF-κB, or the general redox protein thioredoxin.[1][10][11]

Signaling Pathway Diagram

References

- 1. pnas.org [pnas.org]

- 2. In-silico identification and prioritization of therapeutic targets of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fra2 Overexpression in Mice Leads to Non-allergic Asthma Development in an IL-13 Dependent Manner [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. IL-13 induces eosinophil recruitment into the lung by an IL-5- and eotaxin-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. invivogen.com [invivogen.com]

what is Pnri-299 and its target

An In-depth Technical Guide to LM-299: A Novel Bispecific Antibody Targeting PD-1 and VEGF

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LM-299, developed by LaNova Medicines, is an investigational bispecific antibody at the forefront of a novel class of cancer immunotherapies. By simultaneously targeting Programmed Cell Death Protein-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF), LM-299 is designed to orchestrate a dual-pronged attack against solid tumors. This guide provides a comprehensive overview of LM-299, including its molecular architecture, mechanism of action, preclinical findings, and clinical development status. The information is intended for professionals in the field of oncology and drug development seeking a technical understanding of this promising therapeutic candidate.

Introduction to LM-299

LM-299 is a bispecific antibody engineered to concurrently inhibit two critical pathways in tumor progression: the PD-1/PD-L1 immune checkpoint axis and the VEGF/VEGFR signaling cascade responsible for angiogenesis.[1][2][3] This dual-targeting strategy aims to overcome some of the limitations of single-agent therapies by both reactivating the host immune system against cancer cells and cutting off the tumor's blood supply.

Molecular Structure: LM-299 possesses a differentiated molecular design, comprising a conventional anti-VEGF monoclonal antibody as its backbone. Fused to the C-terminus of this antibody are two single-domain anti-PD-1 antibodies.[1][3][4] This unique architecture is intended to optimize simultaneous binding to both targets.

Target and Mechanism of Action

Dual Targeting of PD-1 and VEGF

The therapeutic rationale for targeting both PD-1 and VEGF is grounded in the synergistic interplay between angiogenesis and immune evasion in the tumor microenvironment.

-

Programmed Cell Death Protein-1 (PD-1): PD-1 is a key inhibitory receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade immune destruction.

-

Vascular Endothelial Growth Factor (VEGF): VEGF is a potent signaling protein that promotes the formation of new blood vessels, a process known as angiogenesis. Tumors secrete high levels of VEGF to support their growth and metastasis. Beyond its role in angiogenesis, VEGF also contributes to an immunosuppressive tumor microenvironment.

Synergistic Anti-Tumor Effect

LM-299 is designed to achieve a synergistic anti-tumor effect by:

-

Releasing the Immune Brakes: By blocking the PD-1/PD-L1 interaction, LM-299 aims to restore the anti-tumor activity of T cells.

-

Inhibiting Angiogenesis: Through the neutralization of VEGF, LM-299 is expected to inhibit the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

-

Remodeling the Tumor Microenvironment: The inhibition of VEGF can also "normalize" the tumor vasculature, which may enhance the infiltration of immune cells into the tumor.

Preclinical Data

While specific quantitative data from preclinical studies on LM-299 are not publicly available, press releases from LaNova Medicines have consistently reported promising results.

Summary of Preclinical Findings:

| Finding | Description |

| Tumor Growth Inhibition | Preclinical studies in human peripheral blood mononuclear cell (hPBMC)-humanized mouse models have demonstrated strong tumor growth inhibition.[5][6][7] |

| Safety Profile | Non-human primate (NHP) GLP toxicology studies have indicated a well-tolerated and favorable safety profile.[5][6][7] |

| Signaling Pathway Inhibition | Early studies have shown that LM-299 effectively blocks both PD-1 and VEGF signaling pathways, leading to enhanced anti-tumor efficacy.[2][5][8] |

Clinical Development

LM-299 is currently in the early stages of clinical development.

Clinical Trial Information:

| Trial Phase | Status | Population | Location |

| Phase 1 | Enrolling | Patients with advanced solid tumors | China[1][2][3][4] |

| Phase 1 | Planned | Not yet recruiting | United States (IND submission expected)[2][5][6][7][9] |

Experimental Protocols

Detailed, step-by-step experimental protocols for LM-299 are proprietary. However, based on standard practices for the development of bispecific antibodies, the following methodologies are likely to have been employed.

In Vitro Assays

-

Binding Affinity and Specificity:

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are standard methods to determine the binding kinetics (Kon, Koff) and affinity (KD) of each arm of the bispecific antibody to its respective target (PD-1 and VEGF). Dual-binding assays are also performed to confirm simultaneous engagement.

-

-

Cell-Based Functional Assays:

-

PD-1 Signaling Inhibition: A common method involves co-culturing PD-1-expressing Jurkat T cells with PD-L1-expressing target cells. The inhibition of PD-1 signaling by LM-299 would be measured by the restoration of IL-2 secretion or other markers of T-cell activation.

-

VEGF Signaling Inhibition: Human Umbilical Vein Endothelial Cells (HUVECs) can be used to assess the inhibition of VEGF-induced proliferation, migration, and tube formation.

-

-

Cytotoxicity Assays:

-

Methodology: Co-culture systems of tumor target cells and immune effector cells (e.g., PBMCs or purified T cells) are used to evaluate the ability of LM-299 to induce T-cell-mediated killing of tumor cells. Cell lysis can be quantified using methods such as lactate dehydrogenase (LDH) release assays or flow cytometry-based killing assays.

-

In Vivo Models

-

Tumor Xenograft Models:

-

Methodology: To evaluate the in vivo anti-tumor efficacy of LM-299, human tumor cell lines are implanted into immunodeficient mice that have been reconstituted with a human immune system (e.g., hPBMC or CD34+ hematopoietic stem cell engrafted mice). Tumor growth is monitored over time in response to treatment with LM-299.

-

-

Pharmacokinetic (PK) and Toxicological Studies:

-

Methodology: PK studies are conducted in relevant animal species (e.g., cynomolgus monkeys) to determine the absorption, distribution, metabolism, and excretion (ADME) profile of LM-299. Good Laboratory Practice (GLP) toxicology studies are performed to assess the safety and tolerability of the bispecific antibody and to determine the maximum tolerated dose (MTD).

-

Visualizations

Signaling Pathways and Mechanism of Action

Caption: Mechanism of action of LM-299 in the tumor microenvironment.

Experimental Workflow for Bispecific Antibody Evaluation

Caption: A generalized experimental workflow for the evaluation of a bispecific antibody like LM-299.

Conclusion

LM-299 represents a promising advancement in cancer immunotherapy with its innovative dual-targeting approach. By simultaneously blocking the PD-1 and VEGF pathways, it has the potential to overcome resistance mechanisms and induce durable anti-tumor responses. The preclinical data, although limited in public detail, suggest a favorable efficacy and safety profile. The ongoing Phase 1 clinical trial will be crucial in determining the therapeutic potential of LM-299 in patients with advanced solid tumors. As more data becomes available, the scientific and medical communities will gain a clearer understanding of the role that this novel bispecific antibody may play in the future of oncology.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. probiocdmo.cn [probiocdmo.cn]

- 3. merck.com [merck.com]

- 4. msd.com [msd.com]

- 5. LaNova Medicines Announces Initiation of Phase 1 Clinical Trial of Anti-PD-1/VEGF Bispecific Antibody LM-299 and Completion of $42 Million Series C1 Financing - BioSpace [biospace.com]

- 6. LaNova Medicines Announces Initiation of Phase 1 Clinical Trial of Bispecific Antibody LM-299 [clival.com]

- 7. biopharmaapac.com [biopharmaapac.com]

- 8. LaNova Medicines Begins Phase 1 Trial of LM-299 and Secures $42M Series C1 Funding [synapse.patsnap.com]

- 9. LaNova Medicines Initiates Phase 1 Trial of LM-299, Anti-PD-1/VEGF Bispecific Antibody, for Advanced Solid Tumors [trial.medpath.com]

Technical Guide: Small Molecule Inhibitors of Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE/Ref-1)

Disclaimer: Initial searches for "Pnri-299" as an inhibitor of APE/Ref-1 did not yield any relevant results. "Pnri" is the acronym for the Philippine Nuclear Research Institute, and a compound designated "LM-299" is an anti-PD-1/VEGF bispecific antibody. It is presumed that the query "this compound" may be a misnomer. This guide will therefore focus on well-characterized small molecule inhibitors of APE/Ref-1.

Introduction to APE/Ref-1: A Dual-Function Therapeutic Target

Apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1/Ref-1) is a crucial multifunctional protein involved in two critical cellular processes: DNA base excision repair (BER) and redox signaling.[1][2] This dual functionality positions APE/Ref-1 as a key regulator of cellular homeostasis and a compelling target for therapeutic intervention in a variety of diseases, most notably cancer.[3]

-

DNA Repair Function: As an endonuclease in the BER pathway, APE1 is responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[2]

-

Redox Signaling Function: APE/Ref-1 also functions as a redox-sensitive transcriptional activator. It reduces and thereby activates a host of transcription factors that are critical for cancer cell proliferation, survival, angiogenesis, and inflammation.[3][4] These transcription factors include NF-κB, AP-1, HIF-1α, and STAT3.[5]

The overexpression of APE/Ref-1 has been linked to increased aggressiveness and poor prognosis in numerous cancers, including those of the pancreas, bladder, colon, prostate, lung, breast, and liver.[4][6] Consequently, the development of small molecule inhibitors that specifically target the redox function of APE/Ref-1, while leaving its essential DNA repair function intact, is a promising strategy in oncology.[5]

APE/Ref-1 Signaling Pathway

The redox function of APE/Ref-1 is central to the activation of several signaling pathways implicated in cancer progression. By maintaining key transcription factors in a reduced, active state, APE/Ref-1 promotes the expression of genes involved in tumor growth, angiogenesis, and inflammation. Inhibition of this redox activity can disrupt these oncogenic signaling cascades.

Caption: APE/Ref-1 Redox Signaling Pathway and Point of Inhibition.

Quantitative Data of APE/Ref-1 Inhibitors

Several small molecules have been developed to inhibit the redox function of APE/Ref-1. The following tables summarize the in vitro efficacy of prominent inhibitors across various cancer cell lines.

| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |

| APX3330 (E3330) | PaCa-2 (Pancreatic) | Cell Growth | 135 | [7] |

| Panc-1 (Pancreatic) | Cell Growth | 87 | [7] | |

| H1975 (NSCLC) | Crystal Violet | 9.6 | [6] | |

| H1975 (NSCLC) | MTS Assay | 15.9 | [6] | |

| APX2009 | MDA-MB-231 (Breast) | WST-1 Assay | 71 | [8] |

| MCF-7 (Breast) | WST-1 Assay | 76 | [8] | |

| iCECs (Choroidal Endothelial) | Proliferation | 3.0 | [9] | |

| CRT0044876 | HeLa (Cervical) | AP Site Incision | ~µM range | [10] |

| APE Inhibitor III | HeLa (Cervical) | MMS/TMZ Potentiation | - | [10] |

IC50 values represent the concentration of the inhibitor required to reduce the measured activity by 50%.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for APE/Ref-1 Redox Activity

This assay measures the ability of APE/Ref-1 to reduce a transcription factor (e.g., c-Jun/c-Fos), thereby enhancing its DNA binding activity.

Materials:

-

Purified recombinant APE/Ref-1 protein

-

Purified recombinant c-Jun/c-Fos heterodimer

-

APE/Ref-1 inhibitor (e.g., APX3330)

-

32P-labeled oligonucleotide probe containing an AP-1 binding site

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC)

-

Loading dye

-

Polyacrylamide gel

-

TBE buffer

Procedure:

-

Prepare reaction mixtures containing binding buffer, poly(dI-dC), and the c-Jun/c-Fos heterodimer.

-

Add varying concentrations of the APE/Ref-1 inhibitor to the respective tubes.

-

Add a constant amount of purified APE/Ref-1 to all tubes (except the negative control).

-

Incubate the reactions at room temperature for a specified time (e.g., 15-30 minutes) to allow for the redox reaction to occur.

-

Add the 32P-labeled AP-1 probe to each reaction and incubate for an additional 20-30 minutes at room temperature to allow for DNA binding.

-

Add loading dye to each reaction.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in TBE buffer until the dye front reaches the bottom.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands.

-

Quantify the shifted bands corresponding to the DNA-protein complex.

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Cell Viability Assays (MTT/MTS)

These colorimetric assays are used to assess the effect of APE/Ref-1 inhibitors on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

APE/Ref-1 inhibitor (e.g., APX2009)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[11][12]

-

Treat the cells with a range of concentrations of the APE/Ref-1 inhibitor. Include vehicle-only controls.

-

Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[13]

-

For MTT assay:

-

For MTS assay:

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[13][14]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Caption: Workflow for MTT/MTS Cell Viability Assays.

Clinical Development of APE/Ref-1 Inhibitors

APX3330 is the first-in-class APE/Ref-1 redox inhibitor to advance to clinical trials. A Phase 2 trial (ZETA-1) evaluated oral APX3330 for the treatment of diabetic retinopathy (DR).[1][15][16] While the trial did not meet its primary endpoint, it demonstrated a favorable safety and tolerability profile.[15][16] Notably, APX3330 showed a statistically significant reduction in the progression of the disease in a key secondary endpoint.[15] These findings support further investigation of APX3330 for ocular diseases.[1][16]

Conclusion

APE/Ref-1 is a validated and promising target for cancer therapy due to its central role in regulating transcription factors that drive tumor progression. Small molecule inhibitors that selectively target the redox function of APE/Ref-1, such as APX3330 and the second-generation compound APX2009, have demonstrated significant preclinical anti-cancer activity. The ongoing clinical evaluation of these inhibitors will be crucial in determining their therapeutic potential for a range of human diseases.

References

- 1. modernretina.com [modernretina.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. researchgate.net [researchgate.net]

- 4. The role of APE/Ref-1 signaling pathway in hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-tumor activity and mechanistic characterization of APE1/Ref-1 inhibitors in bladder cancer [scholarworks.indianapolis.iu.edu]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The inhibitor of the redox activity of APE1/REF-1, APX2009, reduces the malignant phenotype of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. mdpi.com [mdpi.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Ocuphire Announces Topline Results From Phase 2 Trial of Oral APX3330 in Diabetic Retinopathy & Plans for End-of-Phase 2 Meeting With FDA [drug-dev.com]

- 16. Ocuphire Announces APX3330 Phase 2 Data Presentations at Retina Meetings - - Modern Optometry [modernod.com]

PNRI-299: A Technical Guide to Selective AP-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNRI-299 is a novel small-molecule inhibitor that demonstrates high selectivity for the Activator Protein-1 (AP-1) transcription factor. By targeting the redox effector factor-1 (Ref-1), this compound effectively downregulates AP-1 transcriptional activity without significantly impacting other key inflammatory signaling pathways, such as NF-κB. Preclinical studies have highlighted the therapeutic potential of this compound in inflammatory conditions, particularly in allergic asthma, where it has been shown to mitigate key pathological features. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Selective AP-1 Inhibition

This compound's selective inhibition of AP-1 is achieved through its interaction with Redox Effector Factor-1 (Ref-1), an oxidoreductase that plays a crucial role in the activation of AP-1. Ref-1 is responsible for the reduction of a conserved cysteine residue within the DNA-binding domain of AP-1 subunits, a step that is essential for their binding to DNA and subsequent transcriptional activation. This compound acts as an inhibitor of Ref-1, thereby preventing the reduction of AP-1 and inhibiting its transcriptional activity. This targeted approach allows for the specific downregulation of AP-1-mediated gene expression.

Signaling Pathway of Ref-1 and AP-1

The following diagram illustrates the signaling pathway leading to AP-1 activation and the point of intervention for this compound.

Caption: AP-1 signaling pathway and this compound's point of inhibition.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Target Pathway | Stimulant | IC50 | Notes |

| Luciferase Reporter Assay | A549 (Human Lung Epithelial) | AP-1 Transcription | Phorbol 12-myristate 13-acetate (PMA) | 20 µM | Selectively inhibits AP-1. |

| Luciferase Reporter Assay | A549 (Human Lung Epithelial) | NF-κB Transcription | Phorbol 12-myristate 13-acetate (PMA) | > 200 µM | No significant inhibition observed. |

| Thioredoxin Activity Assay | - | Thioredoxin | - | > 200 µM | No significant inhibition observed. |

Table 2: In Vivo Efficacy of this compound in a Murine Asthma Model

| Parameter | Treatment Group | Dose (mg/kg, i.n.) | Result |

| Airway Eosinophil Infiltration | OVA-sensitized/challenged mice | 0.75 - 2.0 | Significant, dose-dependent reduction. |

| Mucus Hypersecretion | OVA-sensitized/challenged mice | 0.75 - 2.0 | Significant, dose-dependent reduction. |

| Airway Edema | OVA-sensitized/challenged mice | 0.75 - 2.0 | Significant, dose-dependent reduction. |

| IL-4 Gene Expression (Lung) | OVA-sensitized/challenged mice | 0.75 - 2.0 | Significant, dose-dependent reduction. |

| IL-5 Gene Expression (Lung) | OVA-sensitized/challenged mice | 0.75 - 2.0 | No significant effect. |

| IL-13 Gene Expression (Lung) | OVA-sensitized/challenged mice | 0.75 - 2.0 | No significant effect. |

| Eotaxin Gene Expression (Lung) | OVA-sensitized/challenged mice | 0.75 - 2.0 | No significant effect. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

AP-1 and NF-κB Luciferase Reporter Assays in A549 Cells

This protocol is for assessing the inhibitory activity of this compound on AP-1 and NF-κB transcriptional activity.

An In-depth Technical Guide to PNRI-299 and the Associated Compound PTC299 (Emvododstat)

Disclaimer: Initial searches for the chemical "PNRI-299" have identified a specific small molecule for which chemical structure data is available. However, there is a notable absence of publicly accessible information regarding its pharmacological properties, biological activity, or any associated experimental protocols. It is highly probable that "this compound" may be confused with the similarly named and extensively researched compound, PTC299 (also known as Emvododstat) . This guide will first detail the known chemical properties of this compound and then provide a comprehensive technical overview of PTC299, which aligns with the in-depth requirements of a technical guide for researchers, scientists, and drug development professionals.

Part 1: this compound - Chemical Identity

This compound is a distinct chemical entity with the following reported properties.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₅N₅O₄[1] |

| Molecular Weight | 401.38 g/mol [1] |

| IUPAC Name | 1H-(1,2,4)TRIAZOLO(1,2-A)PYRIDAZINE-5-CARBOXAMIDE, 2-(3-CYANOPHENYL)-2,3,7,8-TETRAHYDRO-1,3,7-TRIOXO-N-(PHENYLMETHYL)-[1] |

| SMILES String | c1ccc(cc1)CNC(=O)C2=CC(=O)Cn3c(=O)n(-c4cccc(c4)C#N)c(=O)n23[1] |

| Stereochemistry | Achiral[1] |

No further public data on the biological properties or experimental evaluation of this compound is currently available. The remainder of this guide will focus on the compound PTC299.

Part 2: PTC299 (Emvododstat) - A Comprehensive Technical Overview

PTC299, also known as Emvododstat, is a novel, orally bioavailable small molecule that has been the subject of significant preclinical and clinical investigation.[2] It was initially identified as an inhibitor of Vascular Endothelial Growth Factor (VEGF) expression and has since been characterized as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][3]

Chemical Structure and Properties of PTC299

Table 2: Chemical Properties of PTC299 (Emvododstat)

| Property | Value |

| Molecular Formula | C₂₅H₂₀Cl₂N₂O₃[4] |

| Molecular Weight | 467.3 g/mol [3][4] |

| IUPAC Name | (4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate[4] |

| Synonyms | PTC-299, Emvododstat[4] |

| CAS Number | 1256565-36-2[5] |

| Oral Bioavailability | Yes[2][6] |

Mechanism of Action

PTC299's primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][7] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis in rapidly proliferating cells, such as cancer cells. By inhibiting DHODH, PTC299 depletes the intracellular pool of pyrimidines.

A key downstream effect of DHODH inhibition by PTC299 is the post-transcriptional suppression of VEGF-A production.[1][3] The synthesis of VEGF-A is highly dependent on the availability of pyrimidines. By limiting these precursors, PTC299 effectively reduces the translation of VEGF-A mRNA, leading to decreased levels of VEGF protein in tumors and plasma.[1][2][6] This dual action of inhibiting cell proliferation and angiogenesis gives PTC299 its therapeutic potential in oncology.[1][2]

Pharmacological and Biological Properties

In Vitro Activity: PTC299 has demonstrated potent activity in various cancer cell lines. It inhibits hypoxia-induced VEGF-A protein production in HeLa cells with an EC₅₀ of approximately 1.64 nM.[3] In leukemia cell lines, PTC299 is a highly potent inhibitor of cell proliferation, with an IC₅₀ of about 1 nM, which is significantly more potent than other known DHODH inhibitors like Brequinar or Teriflunomide (A77-1726).

In Vivo Activity: In preclinical mouse xenograft models of human cancers, orally administered PTC299 has been shown to dose-dependently inhibit tumor growth.[1][6] This anti-tumor activity correlates with a reduction in both intratumoral and circulating plasma levels of human VEGF-A.[1][6] Histological analysis of tumors from PTC299-treated mice revealed reduced tumor blood vessel density, consistent with its anti-angiogenic mechanism.[1]

Table 3: Summary of Preclinical Efficacy Data for PTC299

| Model System | Key Findings | Reference |

| HeLa Cells (in vitro) | EC₅₀ of 1.64 ± 0.83 nM for inhibition of hypoxia-induced VEGF-A production. | |

| Leukemia Cells (in vitro) | IC₅₀ of ~1 nM for inhibition of cell proliferation. | |

| HT1080 Fibrosarcoma Xenograft (in vivo) | Dose-dependent inhibition of tumor growth and reduction in intratumoral and plasma VEGF-A. | [1] |

Clinical Studies

PTC299 has been evaluated in Phase 1 clinical trials in patients with advanced solid tumors.[6] In a Phase 1b study, PTC299 was administered as a monotherapy in escalating doses. The treatment was generally well-tolerated, with adverse events being infrequent and typically mild.[6] Notably, hypertension, a common side effect of other VEGF pathway inhibitors, was not observed.[6] The pharmacokinetic profile showed dose-proportional plasma concentrations, a Tmax of approximately 4 hours, and an effective half-life of about 12 hours.[6] Plasma concentrations in patients exceeded the levels associated with maximal activity in preclinical models.[6] Evidence of clinical activity included stable disease in 28% of patients and a sustained decrease in a tumor marker in one patient with thyroid cancer.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments cited in the evaluation of PTC299.

1. Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which is indicative of metabolically active cells.

-

Methodology:

-

Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined density in 100 µL of culture medium per well. Include control wells with medium only for background measurement.

-

Compound Treatment: Add PTC299 at various concentrations to the experimental wells. Incubate for a specified period (e.g., 72 hours) according to the experimental design.

-

Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a luminometer. The signal is proportional to the amount of ATP and thus the number of viable cells.[1][2][3]

-

2. In Vivo Tumor Xenograft Model

This protocol outlines the establishment of a tumor xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of PTC299.

-

Methodology:

-

Cell Preparation: Culture human cancer cells (e.g., HT1080 fibrosarcoma) under standard conditions. Harvest cells when they are 70-80% confluent, wash with PBS, and resuspend in a sterile solution (e.g., PBS or serum-free medium) at a concentration of approximately 3 x 10⁶ cells per injection volume.[6]

-

Animal Handling: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice). Allow for an acclimatization period of 3-5 days.[6]

-

Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Monitoring: Allow tumors to grow to a palpable size (e.g., 50–60 mm³). Measure tumor dimensions regularly (e.g., twice weekly) using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length/2.[6]

-

Drug Administration: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer PTC299 orally at specified doses and schedules. The control group receives a vehicle solution.

-

Endpoint Analysis: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (e.g., CD31 staining for blood vessel density), and biomarker analysis (e.g., VEGF-A ELISA).[1]

-

3. DHODH Enzyme Inhibition Assay

This assay measures the enzymatic activity of DHODH and the inhibitory effect of PTC299.

-

Methodology:

-

Enzyme Source: Use recombinant human DHODH or DHODH from isolated mitochondria.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, coenzyme Q10, Triton X-100, and a chromogenic substrate like dichloroindophenol (DCIP).[8]

-

Inhibitor Pre-incubation: Pre-incubate the DHODH enzyme with varying concentrations of PTC299 for a set period (e.g., 30 minutes at 25°C).

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate, dihydroorotic acid.

-

Measurement: Monitor the decrease in absorbance of the chromogenic substrate (e.g., at 650 nm for DCIP) over time using a microplate reader. The rate of absorbance decrease is proportional to DHODH activity.[8]

-

Data Analysis: Calculate the percentage of inhibition for each PTC299 concentration and determine the IC₅₀ value.

-

Conclusion

While the initially queried compound, this compound, lacks detailed public information beyond its basic chemical structure, the similarly designated molecule, PTC299 (Emvododstat), is a well-documented investigational drug. Its novel dual mechanism, targeting both pyrimidine synthesis via DHODH inhibition and consequently angiogenesis via VEGF suppression, presents a compelling strategy for cancer therapy. The data summarized in this guide, from its fundamental chemical properties to preclinical efficacy and clinical tolerability, provide a solid foundation for researchers and drug development professionals interested in this class of compounds. The detailed experimental protocols offer a starting point for further investigation into the therapeutic potential of DHODH inhibitors.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. novamedline.com [novamedline.com]

- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Activator Protein-1 (AP-1) in Inflammatory Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Activator Protein-1 (AP-1) is a critical transcription factor that orchestrates the expression of a wide array of genes involved in cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1] Its dysregulation is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and asthma.[2][3] AP-1 activation is primarily controlled by the Mitogen-Activated Protein Kinase (MAPK) signaling pathways in response to various stimuli like inflammatory cytokines, growth factors, and environmental stress.[4][5] This central role in inflammation makes AP-1 an attractive target for therapeutic intervention. This document provides an in-depth technical overview of the AP-1 signaling cascade, its role in specific inflammatory conditions, and detailed protocols for key experimental techniques used to investigate its activity.

AP-1 Composition and Structure

AP-1 is not a single protein but a collection of dimeric transcription factors formed by proteins from the Jun, Fos, activating transcription factor (ATF), and Maf families.[4] These proteins all contain a basic region-leucine zipper (bZIP) domain. The leucine zipper facilitates dimerization, while the adjacent basic region is responsible for binding to specific DNA sequences.[2]

Jun proteins can form homodimers or heterodimers with Fos and ATF proteins. Fos proteins, however, cannot homodimerize and must form heterodimers with Jun proteins to bind DNA.[1] The specific composition of the AP-1 dimer is crucial as it determines the DNA-binding specificity, stability, and transcriptional activity of the complex, leading to nuanced regulation of gene expression.[1]

| Family | Members | Dimerization Capability |

| Jun | c-Jun, JunB, JunD | Can form homodimers or heterodimers with Fos/ATF members. |

| Fos | c-Fos, FosB, Fra-1, Fra-2 | Can only form heterodimers with Jun members. |

| ATF | ATF2, ATF3, B-ATF | Can form heterodimers with Jun members. |

AP-1 Signaling Pathways in Inflammation

The activation of AP-1 is a tightly regulated process predominantly mediated by the MAPK signaling cascades. Inflammatory stimuli, such as cytokines like Tumor Necrosis Factor (TNF), activate these pathways, leading to the transcriptional and post-translational regulation of AP-1 components.[2][4]

The three major MAPK pathways involved are:

-

c-Jun N-terminal Kinases (JNKs): Strongly activated by inflammatory cytokines and stress, JNKs phosphorylate c-Jun, which enhances its stability and transcriptional activity.[5][6]

-

p38 MAPKs: Also activated by stress and cytokines, p38 kinases can phosphorylate and activate other transcription factors that, in turn, increase the expression of AP-1 components like c-Fos.[2][3]

-

Extracellular signal-Regulated Kinases (ERKs): Typically activated by growth factors, ERKs can also contribute to AP-1 activation by phosphorylating and regulating both Jun and Fos family members.[4][5]

These pathways converge to increase the amount and activity of AP-1 complexes, which then bind to specific DNA recognition sites—most commonly the TPA response element (TRE; consensus sequence: TGA(C/G)TCA)—in the promoter or enhancer regions of target genes.[2]

Caption: AP-1 activation via the JNK and p38 MAPK signaling pathways.

Role of AP-1 in Specific Inflammatory Diseases

AP-1's ability to regulate the expression of pro-inflammatory cytokines, chemokines, matrix metalloproteinases (MMPs), and cell adhesion molecules implicates it in the pathogenesis of a wide range of inflammatory disorders.[2][3]

| Disease | Role of AP-1 | Key Target Genes | Supporting Evidence |

| Rheumatoid Arthritis | Promotes synovial inflammation, cartilage destruction, and bone erosion.[3] | TNF-α, IL-1, IL-6, MMP-1, MMP-3.[3] | Increased AP-1 activity is found in the synovial tissue of RA patients. AP-1 inhibitors, like T-5224, have shown efficacy in animal models of arthritis.[3][7] |

| Psoriasis | Drives keratinocyte hyperproliferation and inflammation. Regulates the expression of inflammatory mediators in the skin.[3][8] | TNF-α, IL-6, G-CSF.[8] | Genetic mouse models with loss of Jun/AP-1 expression in epidermal cells develop a psoriasis-like disease due to a loss of repressive control over cytokine expression.[8] |

| Inflammatory Bowel Disease (IBD) | Mediates the inflammatory response in the gut mucosa.[2] | Pro-inflammatory cytokines and chemokines. | AP-1 activation is a key feature of the inflammatory response to members of the TNF cytokine family, which are central to IBD pathogenesis.[2] |

| Asthma | Contributes to airway inflammation and remodeling.[3][9] | Thymic stromal lymphopoietin (TSLP), various cytokines.[9] | TNF-α-induced TSLP expression in human airway smooth muscle cells is mediated by AP-1 and NF-κB binding sites on the TSLP promoter.[9] |

| Atherosclerosis | Implicated as a critical inflammatory transcription factor in the initiation and progression of vascular dysfunction and atherogenesis.[3] | Adhesion molecules (e.g., E-selectin), proteases (e.g., collagenase).[2] | Abundant AP-1 activation is associated with all stages of atherosclerosis in histological evaluations.[3] |

Experimental Protocols for Studying AP-1

Investigating the role of AP-1 requires a multi-faceted approach to measure its expression, DNA-binding capacity, and transcriptional activity. Below are detailed protocols for essential techniques.

Western Blot for AP-1 Subunit Expression

This technique is used to quantify the protein levels of specific AP-1 subunits (e.g., c-Jun, c-Fos, JunB) in total cell lysates or nuclear extracts.[10]

Principle: Proteins are separated by size via polyacrylamide gel electrophoresis (PAGE), transferred to a membrane, and detected using antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysate. For nuclear expression, perform nuclear/cytoplasmic fractionation.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel (10-12% acrylamide is typical for Fos/Jun proteins) and run until adequate separation is achieved.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an AP-1 subunit (e.g., anti-c-Jun, anti-c-Fos) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]

-

Analysis: Use densitometry software to quantify band intensity, normalizing to a loading control like β-actin or Lamin B1 (for nuclear extracts).[11]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is the gold standard for detecting the DNA-binding activity of transcription factors in vitro.[12][13]

Principle: A radiolabeled or fluorescently labeled double-stranded DNA oligonucleotide containing the AP-1 binding site (TRE) is incubated with a nuclear protein extract. If AP-1 is active in the extract, it will bind to the DNA probe. When run on a non-denaturing polyacrylamide gel, the protein-DNA complex migrates slower than the free, unbound probe, causing a "shift" in the band's position.[12][13]

Caption: A simplified workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Protocol:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the consensus TRE sequence. Label the probe, typically with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Nuclear Extract Preparation: Isolate nuclei from cells and extract nuclear proteins using a high-salt buffer. Determine protein concentration.

-

Binding Reaction: In a microcentrifuge tube, combine 5-10 µg of nuclear extract, a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, binding buffer, and the labeled probe. Incubate for 20-30 minutes at room temperature.

-

Competition and Supershift (Controls):

-

Specificity Control: For a competition assay, add a 100-fold molar excess of unlabeled ("cold") TRE probe to a parallel reaction. This should prevent the labeled probe from binding, causing the shifted band to disappear.[14]

-

Supershift Assay: To identify specific subunits in the complex, add an antibody against a specific AP-1 protein (e.g., anti-c-Jun) to the reaction. The antibody will bind to the AP-1/DNA complex, further slowing its migration and causing a "supershift".[12][14]

-

-

Electrophoresis: Load samples onto a 4-6% non-denaturing polyacrylamide gel and run in a low-ionic-strength buffer (e.g., 0.5x TBE).

-

Detection: Dry the gel and expose it to X-ray film (for ³²P) or use an appropriate imager.

Luciferase Reporter Assay for AP-1 Transcriptional Activity

This cell-based assay measures the ability of AP-1 to activate gene transcription.[15]

Principle: Cells are transfected with a plasmid containing the firefly luciferase reporter gene under the control of a minimal promoter and multiple tandem repeats of the AP-1 binding site (TRE).[16] When AP-1 is activated by a stimulus, it binds to the TREs and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the transcriptional activity of AP-1.[16][17]

Protocol:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293, HeLa) and allow them to adhere. Co-transfect the cells with the AP-1 luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (driven by a constitutive promoter) to normalize for transfection efficiency.[18]

-

Stimulation: After 24-48 hours, treat the cells with the stimulus of interest (e.g., TNF-α, PMA) or a potential AP-1 inhibitor for a defined period.[17]

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

Data Analysis: Calculate the relative AP-1 activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each sample. Normalize the results to an untreated control to determine the fold-activation.[15]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to determine whether a specific protein (like an AP-1 subunit) is associated with a specific genomic region (like the promoter of an inflammatory gene) in vivo.[19]

Principle: Proteins are cross-linked to DNA within intact cells. The chromatin is then sheared into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. Finally, the cross-links are reversed, and the associated DNA is purified and analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences.[20][21]

Caption: The major steps involved in a Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

-

Cross-linking: Treat cultured cells (1-15 million) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[20][22]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.[20][21]

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate (the "Input" sample) separately. Incubate the remaining lysate overnight at 4°C with an antibody specific for an AP-1 subunit (e.g., anti-c-Fos) or a negative control IgG.[21]

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Perform a series of stringent washes with low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.[20]

-

Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.[19]

-

DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analysis by qPCR: Use primers designed to amplify a specific target promoter region (e.g., the IL-6 promoter) and a negative control region (a gene desert). Quantify the amount of target DNA in the immunoprecipitated sample relative to the "Input" sample to determine enrichment.

Therapeutic Targeting of AP-1

Given its central role in driving inflammatory gene expression, inhibiting AP-1 is a promising therapeutic strategy for a variety of diseases.[3] Efforts have focused on developing small molecule inhibitors that can disrupt AP-1's function.

| Inhibitor | Mechanism of Action | Therapeutic Potential | Development Status |

| T-5224 | A small molecule that selectively inhibits the DNA-binding activity of AP-1, particularly c-Fos/c-Jun heterodimers. | Rheumatoid arthritis, osteoarthritis, other inflammatory disorders.[3][7] | Has been investigated in Phase II clinical trials for rheumatoid arthritis.[3][7] A daily dose of 150 mg/kg has been confirmed safe in rodents.[23] |

Conclusion

The AP-1 transcription factor is a master regulator of the inflammatory response. It integrates signals from multiple upstream kinase cascades to control a genetic program that drives inflammation and tissue damage. Its complex composition and regulation provide multiple avenues for intervention. A thorough understanding of its signaling pathways and the application of the detailed experimental protocols described herein are essential for researchers and drug developers aiming to dissect its role in disease and develop novel anti-inflammatory therapeutics.

References

- 1. AP-1 transcription factor - Wikipedia [en.wikipedia.org]

- 2. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeting inflammation by modulating the Jun/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 14. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. caymanchem.com [caymanchem.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rockland.com [rockland.com]

- 21. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 22. 成功染色质免疫沉淀 (ChIP) 检测的分步指南 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 23. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]

An In-depth Technical Guide on the Core Mechanism and Effects of PTC299 (Emvododstat) on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC299, also known as emvododstat, is a novel, orally bioavailable small molecule that has been investigated for its potential therapeutic effects in oncology and virology. Initially identified as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA) synthesis, subsequent research has elucidated its primary mechanism of action as a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo biosynthesis of pyrimidines, essential building blocks for DNA and RNA. By targeting DHODH, PTC299 effectively depletes the intracellular pyrimidine pool, leading to a cascade of downstream effects, including the modulation of gene expression, inhibition of cell proliferation, and antiviral activity. This technical guide provides a comprehensive overview of PTC299's effects on gene transcription and related cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.

It is important to note that the query "Pnri-299" did not yield a direct match to a specific therapeutic agent. Based on the similarity in nomenclature and the relevance to the topic of gene transcription, this document focuses on PTC299, a compound extensively studied in the context of gene expression modulation.

Core Mechanism of Action

PTC299's primary molecular target is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate. This pathway is crucial for the production of uridine and cytidine nucleotides, which are essential for the synthesis of RNA and DNA.[1][2][3]

Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides to support DNA replication and RNA synthesis. These cells are often more reliant on the de novo pyrimidine synthesis pathway than normal, quiescent cells, which can utilize the pyrimidine salvage pathway.[1][4] By inhibiting DHODH, PTC299 selectively starves these highly proliferative cells of the necessary pyrimidines, leading to cell cycle arrest, differentiation, and/or apoptosis.[1][2][4]

The inhibition of VEGFA production, which was an initial observation in the study of PTC299, is a downstream consequence of DHODH inhibition. The precise mechanism linking pyrimidine depletion to the suppression of VEGFA mRNA translation is an area of ongoing research, but it is understood to be a post-transcriptional event.[5]

Quantitative Data on the Effects of PTC299

The following tables summarize the quantitative data on the biological activity of PTC299 from various preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of PTC299 in Hematologic Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | <30 |

| THP-1 | Acute Myeloid Leukemia | >4000 |

| Jurkat | T-cell Leukemia | <30 |

| K562 | Chronic Myeloid Leukemia | <30 |

| HL-60 | Acute Promyelocytic Leukemia | <30 |

| U937 | Histiocytic Lymphoma | <30 |

| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | >4000 |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | >4000 |

| Data sourced from "Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia".[1][6] |

Table 2: Antiviral Activity of PTC299

| Virus | Cell Line | EC50 (nM) |

| SARS-CoV-2 | Vero E6 | 2.0 - 31.6 |

| Ebola virus | - | ≤36 |

| Poliovirus | - | ≤36 |

| Hepatitis C virus (genotype 1b) | - | ≤36 |

| Rift Valley fever virus | - | ≤36 |

| Data sourced from "The DHODH inhibitor PTC299 arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines".[7][8][9] |

Table 3: Effect of PTC299 on Cytokine Production

| Cytokine | Effect |

| VEGFA | Inhibition of production |

| IL-6 | Inhibition of production |

| IL-17A | Inhibition of production |

| IL-17F | Inhibition of production |

| Data sourced from "The DHODH inhibitor PTC299 arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines".[7][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PTC299.

Cell Viability and Anti-proliferative Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Mammalian cells in culture

-

PTC299 compound

-

Luminometer

-

-

Protocol:

-

Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of PTC299 in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate the plates for an additional 72 hours under the same conditions.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values by plotting the luminescence signal against the log of the PTC299 concentration and fitting the data to a four-parameter logistic curve.[10][11][12][13]

-

DHODH Enzymatic Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic or fluorogenic substrate.

-

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO) - substrate

-

Coenzyme Q10 - cofactor

-

2,6-dichloroindophenol (DCIP) - chromogenic agent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

PTC299 compound

-

Microplate reader

-

-

Protocol:

-

Prepare a reaction mixture containing the assay buffer, coenzyme Q10, and DCIP.

-

Add serial dilutions of PTC299 to the wells of a 96-well plate.

-

Add the recombinant DHODH enzyme to the wells and pre-incubate with PTC299 for 30 minutes at 25°C.

-

Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

-

Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the rate of reaction for each PTC299 concentration.

-

Determine the IC50 value by plotting the reaction rate against the log of the PTC299 concentration.[14][15]

-

VEGFA ELISA

This enzyme-linked immunosorbent assay quantifies the amount of VEGFA protein in cell culture supernatants or plasma.

-

Materials:

-

Human VEGFA ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)

-

Cell culture supernatants or plasma samples from PTC299-treated and control cells/subjects

-

Microplate reader

-

-

Protocol:

-

Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

-

Add the capture antibody to the wells of a 96-well plate and incubate.

-

Wash the plate to remove unbound antibody.

-

Block the plate to prevent non-specific binding.

-

Add the standards, controls, and samples to the wells and incubate.

-

Wash the plate to remove unbound proteins.

-

Add the detection antibody (biotin-conjugated) and incubate.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate in the dark.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of VEGFA in the samples by interpolating their absorbance values on the standard curve.[16][17][18]

-

Measurement of Dihydroorotate (DHO) by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of the DHODH substrate, dihydroorotate, in cell lysates or plasma as a biomarker of target engagement.

-

Materials:

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical column (e.g., ZIC-cHILIC)

-

Mobile phases (e.g., ammonium acetate in water and acetonitrile)

-

Internal standard (e.g., stable isotope-labeled DHO)

-

Cell lysates or plasma samples

-

Protein precipitation solution (e.g., acetonitrile with formic acid)

-

-

Protocol:

-

Prepare samples by adding the internal standard and precipitating proteins with the protein precipitation solution.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

Inject the sample onto the LC system.

-

Separate the analytes using a chromatographic gradient.

-

Detect and quantify DHO and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Create a calibration curve using known concentrations of DHO.

-

Calculate the concentration of DHO in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.[19][20]

-

Conclusion

PTC299 (emvododstat) represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the inhibition of DHODH. This primary action leads to a depletion of pyrimidine nucleotides, which in turn has profound effects on rapidly proliferating cells and RNA virus replication. The downstream effect on gene expression, notably the post-transcriptional inhibition of VEGFA, underscores the intricate link between cellular metabolism and the regulation of key biological processes like angiogenesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of PTC299 and other DHODH inhibitors. The continued exploration of this class of compounds holds promise for the development of novel treatments for a range of diseases characterized by uncontrolled cell growth and viral replication.

References

- 1. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 2. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening for DAX1/EWS‐FLI1 functional inhibitors identified dihydroorotate dehydrogenase as a therapeutic target for Ewing's sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Changing Landscape of Treatment in Acute Myeloid Leukemia [ouci.dntb.gov.ua]

- 5. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 11. promega.com [promega.com]

- 12. ch.promega.com [ch.promega.com]

- 13. promega.com [promega.com]

- 14. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. novamedline.com [novamedline.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on PTC299 (Emvododstat) and its Potential Role in Asthma and Airway Inflammation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Pnri-299" did not yield specific results for a compound under this designation. The following guide is based on the strong likelihood of a typographical error and focuses on PTC299 , also known as Emvododstat , a well-documented investigational drug with a mechanism of action highly relevant to inflammation.

Executive Summary

Asthma is a chronic respiratory disease characterized by airway inflammation, bronchial hyperresponsiveness, and airflow obstruction. The inflammatory cascade in asthma is complex, involving a variety of immune cells and mediators. PTC299 (Emvododstat) is a potent, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By limiting the supply of pyrimidines, PTC299 has demonstrated a dual mechanism of action: inhibition of viral replication and suppression of inflammatory cytokine production. While not yet clinically evaluated for asthma, its established anti-inflammatory properties, particularly the inhibition of key cytokines implicated in asthma pathogenesis, suggest a strong therapeutic potential for this compound in treating airway inflammation. This document provides a comprehensive overview of the core science behind PTC299, its mechanism of action, available data on its anti-inflammatory effects, and a proposed framework for its investigation in the context of asthma.

Core Mechanism of Action of PTC299

PTC299's primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[4] Rapidly proliferating cells, such as activated lymphocytes, and certain RNA viruses have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[1][5]

The inhibition of DHODH by PTC299 leads to two significant downstream effects relevant to airway inflammation:

-

Immunomodulation: Activated T and B lymphocytes, key drivers of asthmatic inflammation, require de novo pyrimidine synthesis for clonal expansion. By depleting the pyrimidine pool, PTC299 can exert a cytostatic effect on these cells, thereby dampening the adaptive immune response.[6]

-

Suppression of Pro-inflammatory Cytokines: The production of several inflammatory cytokines is dependent on the availability of pyrimidines. PTC299 has been shown to inhibit the production of key cytokines such as Interleukin-6 (IL-6), IL-17A, IL-17F, and Vascular Endothelial Growth Factor (VEGF), all of which play roles in the pathophysiology of asthma.[7][8][9][10]

Other DHODH inhibitors, such as leflunomide and its active metabolite teriflunomide, are approved for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, validating DHODH as a therapeutic target for inflammatory conditions.[5][11] Studies in animal models of asthma using leflunomide have shown that it can prevent allergic sensitization and reduce allergen-induced airway inflammation.[7][12]

Signaling Pathway of PTC299's Anti-inflammatory Action

The following diagram illustrates the proposed signaling pathway through which PTC299 exerts its anti-inflammatory effects.

Caption: Mechanism of Action of PTC299 in suppressing inflammation.

Quantitative Data on PTC299's Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of PTC299 on the production of various inflammatory cytokines from in vitro studies.

Table 1: Inhibition of Inflammatory Cytokine Production by PTC299

| Cytokine | In Vitro System | Key Findings | Reference |

| IL-6 | Tissue culture models | Significant reduction in production. | [7][8][9] |

| IL-17A | Tissue culture models | Significant inhibition of production. | [7][8][9] |

| IL-17F | Tissue culture models | Significant reduction observed at concentrations as low as 1 nM. | [7][8][13] |

| VEGF | HeLa cells | EC50 of 1.64 ± 0.83 nM for inhibition of hypoxia-induced production. | [2][14] |

| MCP-1 | /TH2 co-culture system | Significant inhibition of production. | [13] |

EC50: Half maximal effective concentration; IL: Interleukin; VEGF: Vascular Endothelial Growth Factor; MCP-1: Monocyte Chemoattractant Protein-1.

Proposed Experimental Protocols for Evaluating PTC299 in Asthma

To rigorously assess the therapeutic potential of PTC299 in asthma, a series of preclinical experiments are necessary. The following outlines a proposed experimental workflow.

Experimental Workflow Diagram

Caption: Proposed workflow for preclinical evaluation of PTC299 in asthma.

Detailed Methodologies

A. In Vitro Studies: Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To determine the effect of PTC299 on the differentiation and cytokine production of human Th2 cells.

-

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs under Th2-polarizing conditions (e.g., anti-CD3/anti-CD28 stimulation in the presence of IL-4 and anti-IFN-γ).

-

Treat cells with a dose range of PTC299 (e.g., 1 nM to 1 µM) or vehicle control.

-

After 72-96 hours, collect supernatant and analyze for key Th2 cytokines (IL-4, IL-5, IL-13) using commercially available ELISA kits.

-

Assess cell proliferation using a standard method such as a BrdU incorporation assay.

-

B. In Vivo Studies: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

-

Objective: To evaluate the efficacy of PTC299 in reducing airway inflammation, hyperresponsiveness, and mucus production in a relevant animal model.

-

Protocol:

-

Sensitization: Sensitize BALB/c mice via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum) on days 0 and 14.

-

Treatment: Administer PTC299 (at various doses, e.g., 10, 30, 100 mg/kg) or vehicle control orally, once daily, from day 21 to 27.

-

Challenge: Challenge the mice with aerosolized OVA for 30 minutes on days 25, 26, and 27.

-

Endpoint Measurement (Day 28):

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Perform a tracheostomy and lavage the lungs with phosphate-buffered saline. Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF). Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

-

Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to assess mucus production.

-

Serum IgE: Collect blood via cardiac puncture and measure serum levels of OVA-specific IgE by ELISA.

-

-

Conclusion and Future Directions

PTC299 (Emvododstat) presents a novel and compelling therapeutic strategy for asthma and airway inflammation. Its mechanism of action, centered on the inhibition of DHODH, targets the fundamental process of pyrimidine synthesis, which is crucial for both the proliferation of key immune cells and the production of pro-inflammatory cytokines. The existing data, though not specific to asthma, strongly supports its anti-inflammatory potential. The proposed experimental protocols provide a clear path for a thorough preclinical evaluation. Future research should focus on confirming the efficacy of PTC299 in established asthma models, elucidating its specific effects on various immune cell subsets involved in asthma (e.g., ILC2s, eosinophils), and establishing a therapeutic window that maximizes anti-inflammatory effects while minimizing potential side effects. Successful preclinical validation would pave the way for clinical trials to assess the safety and efficacy of PTC299 as a new oral treatment for patients with uncontrolled asthma.

References

- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 6. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leflunomide, a novel immunomodulating agent, prevents the development of allergic sensitization in an animal model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]